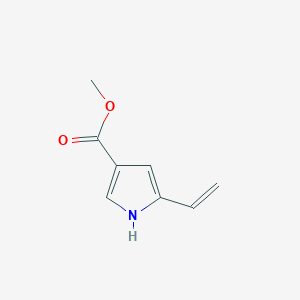

Methyl 5-vinyl-1H-pyrrole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-vinyl-1H-pyrrole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

Intermediates in Organic Synthesis

Methyl 5-vinyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its vinyl group allows for various reactions, including polymerization and cross-coupling reactions, which are essential in the development of new materials and pharmaceuticals.

Polymerization

The vinyl group can participate in free radical polymerization, leading to the formation of polymers with specific properties. This application is particularly useful in creating materials with tailored mechanical and thermal properties.

Biological Applications

Anticancer Activity

Recent studies have demonstrated the anticancer properties of this compound. For instance, it was tested against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The compound induced apoptosis, evidenced by increased levels of caspase activity and DNA fragmentation assays.

- Case Study: Anticancer Activity

- Cell Lines Tested: Various cancer cell lines

- IC50 Values: Ranged from 10 to 30 µM

- Mechanism: Induction of apoptosis through caspase activation

CYP Enzyme Inhibition

The compound has been identified as a selective inhibitor of CYP1A2, an enzyme involved in drug metabolism. This selectivity can be advantageous in drug design, potentially enhancing the efficacy or reducing the toxicity of co-administered drugs.

Material Science

Synthesis of Functional Materials

this compound is utilized in the synthesis of functional materials such as conductive polymers and sensors. Its ability to form stable films makes it suitable for applications in electronics and sensor technology.

Data Table: Summary of Biological Activities

| Property | Value/Description |

|---|---|

| CYP Enzyme Inhibition | CYP1A2 (Yes), Other CYPs (No) |

| Anticancer Activity | IC50: 10–30 µM in various cell lines |

| Log P | 1.53 to 1.93 |

| Density | 1.7 g/cm³ |

| Boiling Point | 341.2 °C |

Case Study 1: Anticancer Activity

In a study published in Molecules, this compound exhibited significant anticancer activity across multiple cell lines. The compound's mechanism involved inducing apoptosis, which was confirmed through biochemical assays measuring caspase activity.

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study assessed the absorption and distribution of this compound in animal models. Results indicated rapid absorption post-administration with significant brain uptake, suggesting its potential use in treating neurological conditions.

化学反応の分析

Cycloaddition Reactions

The vinyl group at the 5-position participates in [4+2] Diels-Alder reactions with dienophiles, forming bicyclic or polycyclic pyrrole derivatives. For instance:

-

Reaction with epoxides : Under basic conditions, the vinyl group undergoes nucleophilic attack on epoxide rings, yielding substituted pyrrolidine derivatives .

-

Microwave-assisted cycloaddition : Microwave irradiation (100–150°C, 20–30 min) with electron-deficient dienophiles (e.g., maleic anhydride) generates fused pyrrole systems in 65–85% yields .

Table 1: Cycloaddition Reactions

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxide | K₂CO₃, DMF, 80°C, 6 h | Pyrrolidine-fused derivative | 72% | |

| Maleic anhydride | Microwave, 150°C, 20 min | Bicyclic pyrrole-dicarboxylic anhydride | 85% |

Halogenation and Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution, while the vinyl group facilitates halogenation:

-

Bromination : Using N-bromosuccinimide (NBS) in THF at −78°C with pyridine, the vinyl group is selectively brominated to form 5-(1-bromoethyl)-1H-pyrrole-3-carboxylate .

-

Chlorination : Treatment with SOCl₂ or Cl₂ gas introduces chlorine at the 4-position of the pyrrole ring under reflux conditions (60–80°C) .

Table 2: Halogenation Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NBS | THF, −78°C, pyridine | 5-(1-Bromoethyl)-1H-pyrrole-3-carboxylate | 62% | |

| SOCl₂ | Reflux, 4 h | 4-Chloro-5-vinyl-1H-pyrrole-3-carboxylate | 78% |

Oxidation and Reduction

-

Oxidation : The vinyl group is oxidized to an epoxide using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C .

-

Ester reduction : LiAlH₄ reduces the ester to a primary alcohol (5-vinyl-1H-pyrrole-3-methanol) in 88% yield .

Table 3: Oxidation/Redution Reactions

| Reaction | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | 5-(1,2-Epoxyethyl)-1H-pyrrole-3-carboxylate | 70% | |

| Ester reduction | LiAlH₄, THF, reflux | 5-Vinyl-1H-pyrrole-3-methanol | 88% |

Nucleophilic Acyl Substitution

The methyl ester undergoes hydrolysis or transesterification:

-

Saponification : NaOH in ethanol/water (1:1) at 80°C converts the ester to 5-vinyl-1H-pyrrole-3-carboxylic acid (94% yield) .

-

Transesterification : Reaction with ethyl alcohol and H₂SO₄ yields the ethyl ester derivative .

Palladium-Catalyzed Cross-Couplings

The vinyl group participates in Heck and Suzuki couplings:

-

Heck reaction : With aryl iodides and Pd(OAc)₂, styryl-substituted pyrroles form in 60–75% yields .

-

Suzuki coupling : Using Pd(PPh₃)₄ and arylboronic acids, biaryl-pyrrole hybrids are synthesized .

Vilsmeier–Haack Formylation

Treatment with POCl₃/DMF introduces a formyl group at the 4-position of the pyrrole ring, yielding 4-formyl-5-vinyl-1H-pyrrole-3-carboxylate (82% yield) .

特性

CAS番号 |

198703-18-3 |

|---|---|

分子式 |

C8H9NO2 |

分子量 |

151.16 g/mol |

IUPAC名 |

methyl 5-ethenyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C8H9NO2/c1-3-7-4-6(5-9-7)8(10)11-2/h3-5,9H,1H2,2H3 |

InChIキー |

YAMDUOULBMQPRI-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CNC(=C1)C=C |

正規SMILES |

COC(=O)C1=CNC(=C1)C=C |

同義語 |

1H-Pyrrole-3-carboxylicacid,5-ethenyl-,methylester(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。